molecular formula C11H17N B2772529 4-(Pentan-3-yl)benzenamine CAS No. 69800-94-8

4-(Pentan-3-yl)benzenamine

Cat. No.: B2772529
CAS No.: 69800-94-8
M. Wt: 163.264
InChI Key: WOXNGJUSPBDXDU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-yl)benzenamine can be achieved through several methods. One common approach involves the alkylation of aniline with 1-bromo-3-pentane under basic conditions. The reaction typically proceeds as follows:

  • Dissolve aniline in a suitable solvent, such as ethanol or methanol.
  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
  • Slowly add 1-bromo-3-pentane to the reaction mixture while maintaining the temperature between 50-70°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Extract the product using an organic solvent, such as diethyl ether or dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-yl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonic acids, and alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrobenzenes, nitrosobenzenes.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated benzenes, alkylated benzenes, sulfonated benzenes.

Scientific Research Applications

4-(Pentan-3-yl)benzenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pentan-3-yl)benzenamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

4-(Pentan-3-yl)benzenamine can be compared with other similar compounds, such as:

    Aniline: The parent compound with a simpler structure and different reactivity.

    4-Methylbenzenamine: A similar compound with a methyl group instead of a pentan-3-yl group.

    4-Ethylbenzenamine: A compound with an ethyl group, showing different steric and electronic effects.

Uniqueness

The presence of the pentan-3-yl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-pentan-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9(4-2)10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNGJUSPBDXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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